![molecular formula C16H13FN2O2S B2444147 4-フルオロ-N-[4-(1H-ピロール-1-イル)フェニル]ベンゼンスルホンアミド CAS No. 383146-09-6](/img/structure/B2444147.png)
4-フルオロ-N-[4-(1H-ピロール-1-イル)フェニル]ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
Target of Action
The primary target of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is the human carbonic anhydrase (hCA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
The compound acts as an inhibitor of the hCA enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to changes in pH balance and carbon dioxide transport .
Biochemical Pathways
By inhibiting the hCA enzyme, 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects the carbon dioxide transport pathway . This can lead to a decrease in the removal of carbon dioxide from tissues, potentially affecting various physiological processes. The compound also has the potential to inhibit the Wnt/β-catenin signaling pathway , which plays a key role in cell growth and differentiation .
Pharmacokinetics
The compound’s predicted density is 129±01 g/cm3, and its predicted boiling point is 4649±550 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the hCA enzyme by 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can lead to changes in pH balance and carbon dioxide transport . If the Wnt/β-catenin signaling pathway is also inhibited, this could potentially affect cell growth and differentiation .
準備方法
The synthesis of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
化学反応の分析
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-iodo-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs .
特性
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCQLMYCLGXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
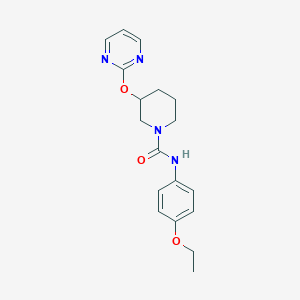
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
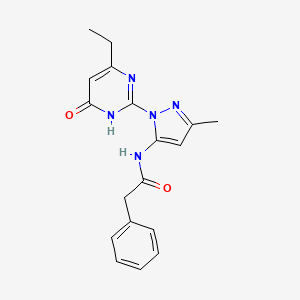
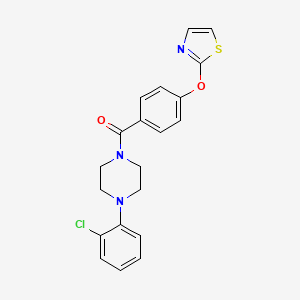
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)
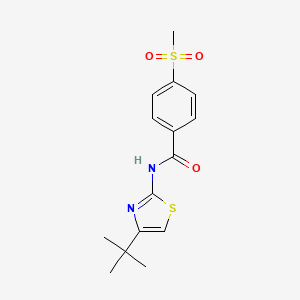
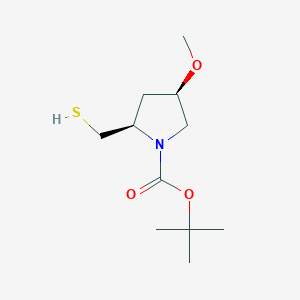
![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)
![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)


